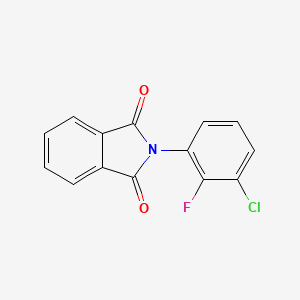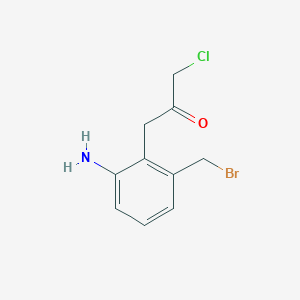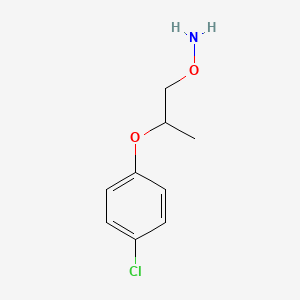
2-(4-Chlorophenoxy)-propoxyamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-propoxyamine: is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of a chlorophenoxy group attached to a propoxyamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-propoxyamine typically involves the reaction of 4-chlorophenol with propylene oxide to form 2-(4-chlorophenoxy)-propanol. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Chlorophenoxy)-propoxyamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxypropanoic acid, while substitution reactions can produce various substituted phenoxyamines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(4-Chlorophenoxy)-propoxyamine is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules for research purposes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as a muscle relaxant and an inhibitor of histamine release, making it a candidate for treating allergic reactions and muscle spasms .
Industry: Industrially, the compound is used in the production of various chemical products, including polymers and resins. Its unique chemical properties make it valuable in the manufacturing of specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenoxy)-propoxyamine involves its interaction with specific molecular targets in the body. It acts as a muscle relaxant by blocking nerve impulses that are sent to the brain. This action is primarily mediated through its effects on the central nervous system, rather than directly on skeletal muscles .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
4-Chlorophenoxyacetic acid: Known for its use as a plant growth regulator.
Uniqueness: 2-(4-Chlorophenoxy)-propoxyamine is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Unlike its similar compounds, it has shown potential as a muscle relaxant and an inhibitor of histamine release, making it valuable in medical applications .
Eigenschaften
CAS-Nummer |
82703-23-9 |
|---|---|
Molekularformel |
C9H12ClNO2 |
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
O-[2-(4-chlorophenoxy)propyl]hydroxylamine |
InChI |
InChI=1S/C9H12ClNO2/c1-7(6-12-11)13-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |
InChI-Schlüssel |
FLZBNHIVFKVMQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CON)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



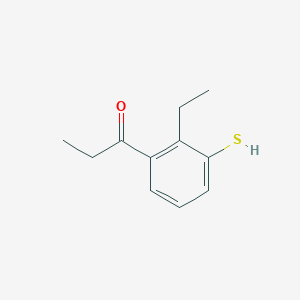
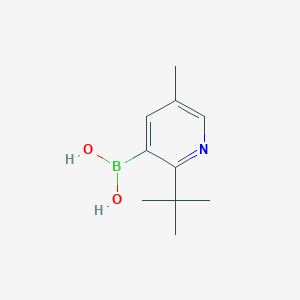
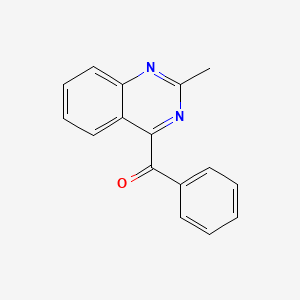

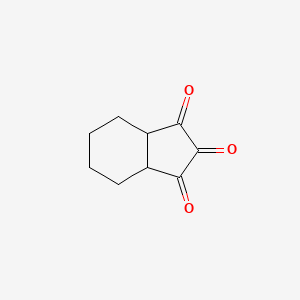

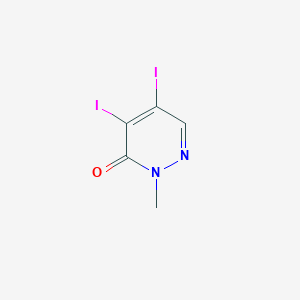
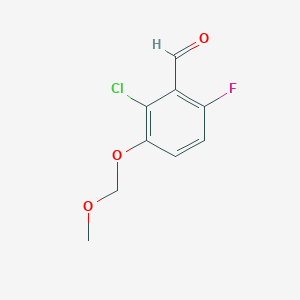
![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)
